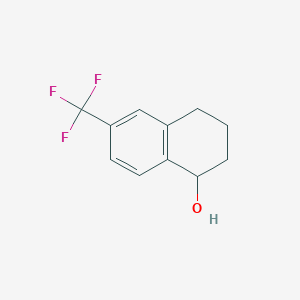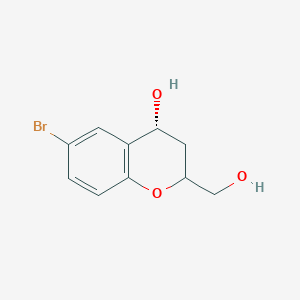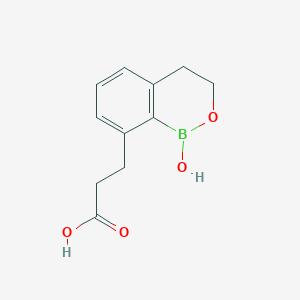
3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is a compound that features a unique oxaborinin ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxaborinin ring through cyclization reactions. The starting materials often include phenylboronic acids and appropriate diols, which undergo cyclization under acidic or basic conditions to form the oxaborinin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学研究应用
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
作用机制
The mechanism of action of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protease activity by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-3-yl)benzimidamide:
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Used in anticancer research.
Uniqueness
3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is unique due to its specific oxaborinin ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13BO4 |
|---|---|
分子量 |
220.03 g/mol |
IUPAC 名称 |
3-(1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c13-10(14)5-4-8-2-1-3-9-6-7-16-12(15)11(8)9/h1-3,15H,4-7H2,(H,13,14) |
InChI 键 |
BRYYUEVBEMXGIR-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CCO1)C=CC=C2CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
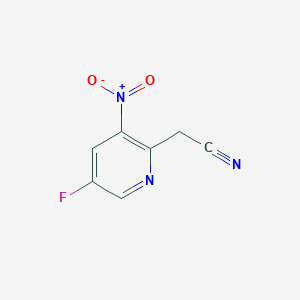
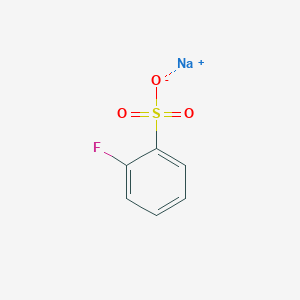
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
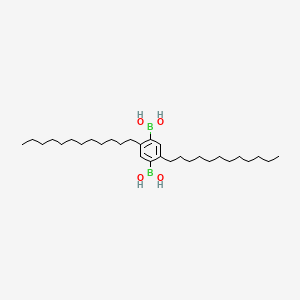
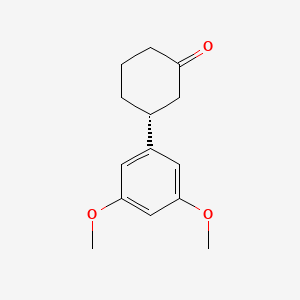
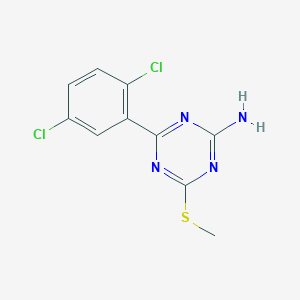
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
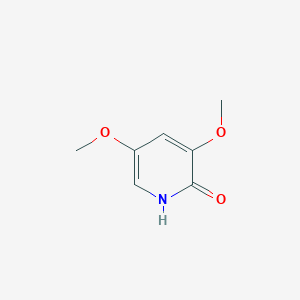
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
